REACTION_SMILES
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[CH3:14][S:15](=[O:16])[CH3:17].[Cl:6][c:7]1[cH:8][n:9][cH:10][c:11]([Cl:13])[cH:12]1.[Na:1].[OH2:18].[OH:2][CH2:3][CH:4]=[CH2:5]>>[O:2]([CH2:3][CH:4]=[CH2:5])[c:11]1[cH:10][n:9][cH:8][c:7]([Cl:6])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cncc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCO
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Name
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Type
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product
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Smiles
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C=CCOc1cncc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |